Cas no 2910-85-2 (4-(3-methylbutoxy)benzoic Acid)

4-(3-methylbutoxy)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-(Isopentyloxy)benzoic acid

- 4-(3-methylbutoxy)benzoic acid

- 4-(Isopentyloxy)benzenecarboxylic acid

- Benzoic acid,4-(3-methylbutoxy)-

- 4-(3-methylbutoxy)-benzoic acid

- 4-Isoamyloxy-benzoesaeure

- 4-Isopentyloxy-benzoesaeure

- NCIOpen2_003318

- AN-329/11839488

- SMR000061762

- HMS1553K16

- MFCD01814579

- 4-(3-METHYL-BUTOXY)-BENZOICACID

- A876525

- SCHEMBL6538723

- 2910-85-2

- Benzoic acid, 4-(3-methylbutoxy)-

- 12N-257

- J-513758

- CAA91085

- FT-0677562

- DTXSID90290877

- NSC 71588

- MLS000048772

- 4-(3-Methyl-butoxy)-benzoic acid

- EN300-04346

- NSC71588

- YNYYRDUFMDDJMV-UHFFFAOYSA-N

- TimTec1_006924

- CHEMBL1506052

- HMS2173F14

- Z56862735

- 4-(isopentyloxy)benzoicacid

- NSC-71588

- 4-isoamyloxybenzoic acid

- 4-iso-Pentoxybenzoic acid

- AKOS000264158

- STL065494

- G31118

- 4-(3-methylbutoxy)benzoic Acid

-

- MDL: MFCD01814579

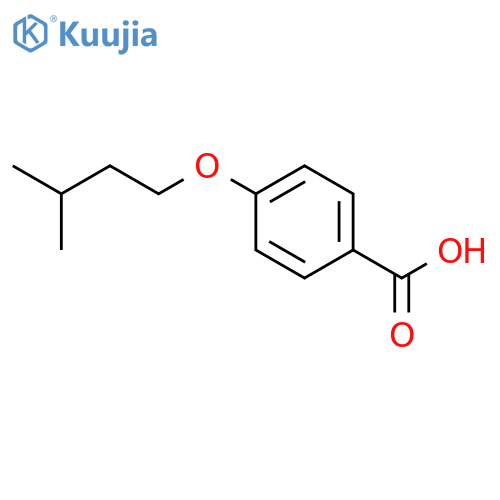

- インチ: InChI=1S/C12H16O3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)

- InChIKey: YNYYRDUFMDDJMV-UHFFFAOYSA-N

- ほほえんだ: CC(C)CCOC1=CC=C(C=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 208.11000

- どういたいしつりょう: 208.11

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 142-144

- ふってん: 326.8±15.0 °C at 760 mmHg

- フラッシュポイント: 121.5±13.9 °C

- 屈折率: 1.518

- PSA: 46.53000

- LogP: 2.80970

- じょうきあつ: 0.0±0.7 mmHg at 25°C

4-(3-methylbutoxy)benzoic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(3-methylbutoxy)benzoic Acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(3-methylbutoxy)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 017142-500mg |

4-(Isopentyloxy)benzenecarboxylic acid |

2910-85-2 | 500mg |

1950.0CNY | 2021-07-05 | ||

| Enamine | EN300-04346-0.5g |

4-(3-methylbutoxy)benzoic acid |

2910-85-2 | 95.0% | 0.5g |

$120.0 | 2025-03-21 | |

| Enamine | EN300-04346-2.5g |

4-(3-methylbutoxy)benzoic acid |

2910-85-2 | 95.0% | 2.5g |

$308.0 | 2025-03-21 | |

| TRC | M295548-100mg |

4-(3-methylbutoxy)benzoic Acid |

2910-85-2 | 100mg |

$ 70.00 | 2022-06-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-261408-1 g |

4-(Isopentyloxy)benzoic acid, |

2910-85-2 | 1g |

¥2,286.00 | 2023-07-11 | ||

| Enamine | EN300-04346-0.25g |

4-(3-methylbutoxy)benzoic acid |

2910-85-2 | 95.0% | 0.25g |

$76.0 | 2025-03-21 | |

| Apollo Scientific | OR12106-5g |

4-(Isopentyloxy)benzoic acid |

2910-85-2 | 5g |

£325.00 | 2023-05-18 | ||

| Alichem | A019093404-5g |

4-(Isopentyloxy)benzoic acid |

2910-85-2 | 95% | 5g |

$829.92 | 2023-09-02 | |

| Apollo Scientific | OR12106-10g |

4-(Isopentyloxy)benzoic acid |

2910-85-2 | 10g |

£480.00 | 2023-05-18 | ||

| Enamine | EN300-04346-0.1g |

4-(3-methylbutoxy)benzoic acid |

2910-85-2 | 95.0% | 0.1g |

$54.0 | 2025-03-21 |

4-(3-methylbutoxy)benzoic Acid 関連文献

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

4-(3-methylbutoxy)benzoic Acidに関する追加情報

Professional Introduction to 4-(3-methylbutoxy)benzoic Acid (CAS No. 2910-85-2)

4-(3-methylbutoxy)benzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 2910-85-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzoic acid core substituted with a 3-methylbutoxy group, has garnered attention due to its versatile applications in drug development, particularly in the synthesis of bioactive molecules and as an intermediate in the production of specialized ligands for enzyme inhibition studies. The structural motif of this compound not only contributes to its unique physicochemical properties but also underpins its potential utility in addressing various therapeutic challenges.

The benzoic acid moiety is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating biological pathways through interactions with enzymes and receptors. The introduction of the 3-methylbutoxy side chain into the benzoic acid framework introduces steric and electronic modifications that can influence the compound's solubility, metabolic stability, and binding affinity. These attributes make 4-(3-methylbutoxy)benzoic Acid a valuable scaffold for designing molecules with enhanced pharmacokinetic profiles and improved target specificity.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 4-(3-methylbutoxy)benzoic Acid as a building block for drug discovery. Studies utilizing advanced docking algorithms have demonstrated its suitability for targeting enzymes involved in inflammatory and metabolic disorders. For instance, preliminary computational studies suggest that derivatives of this compound may interact effectively with cyclooxygenase-2 (COX-2), a key enzyme implicated in pain and inflammation. The bulky 3-methylbutoxy group is predicted to occupy hydrophobic pockets within the enzyme's active site, thereby modulating catalytic activity.

In parallel, experimental investigations have explored the synthesis of novel analogs derived from 4-(3-methylbutoxy)benzoic Acid to enhance their bioactivity. Researchers have employed strategic modifications to the methylbutoxy side chain, such as introducing fluorine atoms or altering the carbon chain length, to optimize pharmacological properties. These efforts have led to the identification of several promising candidates that exhibit improved efficacy in preclinical models of oxidative stress and neurodegeneration. The structural diversity generated from these modifications underscores the versatility of 4-(3-methylbutoxy)benzoic Acid as a chemical probe.

The compound's relevance extends beyond traditional pharmaceutical applications. In agrochemical research, derivatives of 4-(3-methylbutoxy)benzoic Acid have been investigated for their potential as growth regulators or pest deterrents. The benzoic acid core is known to interact with plant hormone pathways, while the 3-methylbutoxy group can influence membrane permeability in target organisms. Such interactions make this class of compounds attractive for developing environmentally sustainable agricultural solutions.

From a synthetic chemistry perspective, 4-(3-methylbutoxy)benzoic Acid serves as a versatile intermediate in organic transformations. Its benzoic acid moiety participates in classical reactions such as esterification, amidation, and reduction, enabling access to a wide range of functionalized derivatives. Additionally, the presence of the 3-methylbutoxy group allows for selective modifications at different positions along the carbon chain, facilitating the construction of complex molecular architectures. These synthetic attributes make it an indispensable tool for chemists engaged in drug discovery and material science.

The growing interest in green chemistry has also prompted research into sustainable synthetic routes for producing 4-(3-methylbutoxy)benzoic Acid. Recent reports highlight catalytic methods that minimize waste generation and energy consumption while maintaining high yields. Such innovations align with global efforts to promote sustainable chemical manufacturing practices and reduce environmental impact.

Future directions in research on 4-(3-methylbutoxy)benzoic Acid may focus on exploring its role in emerging therapeutic areas such as oncology and immunomodulation. Preliminary data suggest that analogs of this compound could modulate signaling pathways associated with cancer cell proliferation and immune responses. By leveraging structural modifications guided by computational predictions and experimental validation, scientists aim to develop next-generation therapeutics with enhanced efficacy and safety profiles.

In conclusion, 4-(3-methylbutoxy)benzoic Acid (CAS No. 2910-85-2) represents a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features combined with recent advancements in drug design methodologies position it as a cornerstone molecule for future innovations in pharmaceuticals, agrochemicals, and materials science.

2910-85-2 (4-(3-methylbutoxy)benzoic Acid) 関連製品

- 15872-44-3(4-Undecyloxybenzoic Acid)

- 5438-19-7(4-Propoxybenzoic acid)

- 115595-27-2(4-(3-Butenyloxy)benzoic acid)

- 2493-84-7(4-N-Octyloxybenzoic Acid)

- 30762-00-6(4-(2-methylpropoxy)benzoic acid)

- 1498-96-0(4-Butoxybenzoic acid)

- 15872-41-0(4-N-Pentyloxybenzoic Acid)

- 15872-42-1(4-(Heptyloxy)benzoic Acid)

- 2312-15-4(4-(Dodecyloxy)benzoic acid)

- 1142-39-8(4-(Hexyloxy)benzoic Acid)